molecular formula C10H10O4 B096903 1,4-Benzodioxan-6-ylacetic acid CAS No. 17253-11-1

1,4-Benzodioxan-6-ylacetic acid

Cat. No.: B096903
CAS No.: 17253-11-1
M. Wt: 194.18 g/mol
InChI Key: BVRNERFWPQRVJB-UHFFFAOYSA-N
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Description

1,4-Benzodioxan-6-ylacetic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .

Mode of Action

It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Pharmacokinetics

The compound dalosirvat, which has a similar structure, is under investigation in clinical trials

Result of Action

Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.

Biological Activity

1,4-Benzodioxan-6-ylacetic acid is a derivative of the benzodioxane scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. The structural versatility of the benzodioxane moiety allows for extensive modifications that enhance its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4

This structure features a benzodioxane core with an acetic acid substituent at the 6-position, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that 1,4-benzodioxane derivatives exhibit significant anti-inflammatory properties. For instance, a study by Vazquez et al. demonstrated that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent showed pronounced anti-inflammatory effects. The structure-activity relationship (SAR) analysis revealed that the optimal position for the acetic acid group was at position-6 of the benzodioxane ring .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1,4-benzodioxane derivatives. Notably, compounds such as CCT251236 have been identified as inhibitors of the HSF1 pathway and have shown growth inhibitory activities in human ovarian carcinoma models. The benzodioxane moiety was critical to these growth inhibitory activities . Additionally, another derivative was reported to inhibit the p38α MAPK pathway, which plays a vital role in various cancer-related processes .

Neuroprotective Effects

The benzodioxane scaffold has also been investigated for its neuroprotective properties. Some derivatives have been shown to act as agonists or antagonists at serotonin receptors (5-HT1A), suggesting potential applications in treating neurological disorders .

Antimicrobial and Antioxidant Activities

1,4-benzodioxane derivatives have demonstrated antimicrobial and antioxidant activities as well. These properties are attributed to their ability to scavenge free radicals and inhibit microbial growth, making them candidates for further development in therapeutic applications against infections and oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as gallic acid. The synthesis pathway includes esterification and subsequent transformations to introduce the acetic acid group at the desired position on the benzodioxane scaffold .

Case Studies

Study Findings
Vazquez et al.Demonstrated anti-inflammatory activity with optimal acetic acid placement at position-6 .
CCT251236 InvestigationIdentified as an HSF1 pathway inhibitor with significant growth inhibitory effects in ovarian cancer models .
p38α MAPK Pathway InhibitionShowed potential in treating cancer through inhibition of critical signaling pathways .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRNERFWPQRVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169343
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17253-11-1
Record name 2,3-Dihydro-1,4-benzodioxin-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17253-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxan-6-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxan-6-ylacetic acid
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